molecular formula C19H27N3O6 B606939 Daprodustat (GSK1278863) CAS No. 960539-70-2

Daprodustat (GSK1278863)

Cat. No.: B606939
CAS No.: 960539-70-2
M. Wt: 393.4 g/mol
InChI Key: RUEYEZADQJCKGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

In Vivo

Daprodustat has been evaluated in several clinical studies in humans, including Phase 1 and Phase 2 clinical trials. In these studies, daprodustat was administered orally and was found to be safe and well tolerated. The studies also showed that daprodustat was effective in treating anemia in patients with chronic kidney disease.

In Vitro

In addition to clinical studies in humans, daprodustat has also been evaluated in vitro. In vitro studies have demonstrated that daprodustat is a potent inhibitor of HIF-1α and HIF-2α, two key regulators of the hypoxia-inducible factor pathway. These studies have also shown that daprodustat is able to reduce the expression of target genes involved in anemia and other diseases caused by hypoxia.

Biological Activity

In vitro studies have demonstrated that daprodustat is a potent inhibitor of HIF-1α and HIF-2α, two key regulators of the hypoxia-inducible factor pathway. In addition, daprodustat has been shown to reduce the expression of target genes involved in anemia and other diseases caused by hypoxia.
Biochemical and Physiological Effects
Daprodustat has been shown to increase the levels of HIF in the body, which can lead to the expression of proteins involved in the body’s response to hypoxia. These proteins can then lead to the production of erythropoietin (EPO), a hormone that stimulates the production of red blood cells. In addition, daprodustat has been shown to increase the production of nitric oxide (NO), which is involved in vasodilation and can lead to improved tissue oxygenation.

Advantages and Limitations for Lab Experiments

The advantages of using daprodustat in laboratory experiments include its ability to increase the levels of HIF in the body, which can lead to the expression of proteins involved in the body’s response to hypoxia. In addition, daprodustat is a small molecule that is easy to synthesize and can be administered orally. The limitations of using daprodustat in laboratory experiments include its potential to interfere with other medications, as well as its potential to cause side effects.

Future Directions

The future directions for daprodustat research include further clinical studies to evaluate the safety and efficacy of the drug in different patient populations. In addition, further research is needed to determine the mechanism of action of daprodustat, as well as to identify potential biomarkers that could be used to monitor the response to treatment. Other potential future directions include the development of new formulations of daprodustat and the evaluation of the drug in combination with other therapies. Finally, further research is needed to identify new indications for daprodustat and to better understand its pharmacokinetics and pharmacodynamics.

Synthesis Methods

Daprodustat is a small molecule that is synthesized using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid and an aryl halide, both of which are precursors to the final product. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate. The reaction is then quenched with aqueous acid, such as acetic acid. The final product is an amide bond between the two precursors, forming the desired small molecule.

Safety and Hazards

Daprodustat is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation .

Biochemical Analysis

Biochemical Properties

Daprodustat plays a significant role in biochemical reactions. It inhibits hypoxia-inducible factor prolyl hydroxylase (PHD), which prevents the degradation of hypoxia-inducible factor (HIF), leading to the production of erythropoietin and subsequent induction of erythropoiesis . Daprodustat is a potent inhibitor of all three HIF prolyl hydroxylase isozymes, PHD1, PHD2, and PHD3 .

Cellular Effects

Daprodustat has various effects on different types of cells and cellular processes. By inhibiting PHD, it stabilizes HIFα in cell lines, leading to increased production of erythropoietin (EPO), which in turn stimulates erythropoiesis . This results in an increase in the production of red blood cells by the bone marrow .

Molecular Mechanism

The molecular mechanism of Daprodustat involves its interaction with biomolecules and its effects on gene expression. Daprodustat is a low nanomolar inhibitor of PHDs 1-3, which stabilizes HIFα in cell lines, resulting in the production of increased levels of EPO . This stabilization of HIFα leads to increased transcription of HIF-responsive genes, thereby stimulating components of the natural response to hypoxia such as erythropoietin and others involved in increasing oxygen availability and utilization .

Temporal Effects in Laboratory Settings

In laboratory settings, Daprodustat has shown significant increases in reticulocytes and red cell mass parameters in preclinical species after once-daily oral administration . It has demonstrated an acceptable nonclinical toxicity profile, supporting continued clinical development .

Dosage Effects in Animal Models

In animal models, a single dose of Daprodustat induced significant increases in circulating plasma EPO

Metabolic Pathways

Daprodustat is involved in the metabolic pathway of hypoxia-inducible factor (HIF). It inhibits the HIF-prolyl hydroxylase enzymes (PHD1, PHD2, and PHD3), leading to the accumulation of HIFα transcription factors . This results in increased transcription of HIF-responsive genes, thereby stimulating components of the natural response to hypoxia such as erythropoietin and others involved in increasing oxygen availability and utilization .

Transport and Distribution

The transport and distribution of Daprodustat within cells and tissues primarily occur via hepatobiliary and fecal routes . Approximately 40% of total circulating radioactivity in plasma following both intravenous and oral administration was Daprodustat .

Chemical Reactions Analysis

Daprodustat undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydroxylated products .

Scientific Research Applications

Daprodustat has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study hypoxia-inducible factor prolyl hydroxylase inhibition. In biology, it is used to investigate the cellular response to hypoxia and the regulation of erythropoiesis. In medicine, daprodustat is primarily used to treat anemia in patients with chronic kidney disease .

Properties

IUPAC Name

2-[(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O6/c23-14(24)11-20-16(25)15-17(26)21(12-7-3-1-4-8-12)19(28)22(18(15)27)13-9-5-2-6-10-13/h12-13,15H,1-11H2,(H,20,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEYEZADQJCKGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C(C(=O)N(C2=O)C3CCCCC3)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501337360
Record name Daprodustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501337360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Chronic kidney disease (CKD) is associated with several complications, including anemia. The development of anemia in patients with CKD is mostly due to the kidneys' inability to produce a sufficient amount of erythropoietin (EPO). By inhibiting hypoxia-inducible factor (HIF)-prolyl hydroxylase domain enzymes (PHDs), daprodustat leads to the accumulation of the HIF-α transcription factor. HIF-α translocates to the nucleus and binds to hypoxia response elements (HREs) on DNA. This promotes the production of EPO, which then induces an erythropoietic response and upregulates iron transport.
Record name Daprodustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11682
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

960539-70-2
Record name Daprodustat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960539702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Daprodustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11682
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Daprodustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501337360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(1,3-dicyclohexylhexahydro-2,4,6-trioxo-5-pyrimidinyl)carbonyl]glycine;2-(1,3-dicyclohexyl-2,4,6-trioxohexahydropyrimidine-5-carboxamido)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DAPRODUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JVR38ZM64B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

A: Daprodustat functions as a hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitor. [, , ] By inhibiting HIF-PHDs, Daprodustat prevents the degradation of hypoxia-inducible factors (HIFs). HIFs are key transcription factors that regulate the production of erythropoietin (EPO), a hormone crucial for red blood cell production. This elevation in EPO levels stimulates erythropoiesis, ultimately addressing the anemia observed in individuals with chronic kidney disease. [, , ]

A: Daprodustat's inhibition of HIF-PHDs leads to an increase in red blood cell mass, mirroring the physiological response to hypoxia. [] While this effect is beneficial in treating anemia, excessive red blood cell production can lead to complications like multiorgan congestion and secondary non-neoplastic effects. Preclinical studies in rats and mice have demonstrated these findings, emphasizing the importance of careful dose management in clinical settings. []

A: Phase 3 clinical trials, ASCEND-D and ASCEND-ND, have investigated the efficacy and safety of Daprodustat compared to rhEPO and darbepoetin alfa, respectively. [] The studies demonstrated that Daprodustat achieved non-inferiority in terms of hemoglobin level increase and major adverse cardiovascular events. [] This suggests that Daprodustat could be a valuable alternative for managing anemia in chronic kidney disease patients, particularly those unresponsive to or intolerant of existing therapies.

A: Post-hoc analyses of the ASCEND-D and ASCEND-ND trial data, specifically comparing cardiovascular endpoints in patients enrolled from Europe (EU) versus those from other regions (non-EU), did not reveal any significant differences. [] The findings for major adverse cardiovascular events (MACE), MACE combined with thromboembolic events, and MACE combined with hospitalization for heart failure were consistent between the EU and non-EU subgroups. [] This suggests that the cardiovascular safety profile of Daprodustat is relatively consistent across different patient populations.

A: Daprodustat's effect on cardiac repolarization was assessed to determine its potential to prolong the QT interval, a risk factor for potentially fatal arrhythmias. [] A randomized, placebo-controlled study in healthy subjects indicated that Daprodustat, even at a high dose (500 mg), did not significantly prolong the QT interval. [] This finding suggests that Daprodustat is unlikely to pose a significant proarrhythmic risk at clinically relevant doses.

A: Daprodustat, being an oral medication, offers a more convenient and less invasive treatment option compared to injectable erythropoiesis-stimulating agents like rhEPO. [, ] This ease of administration could enhance patient compliance and potentially improve long-term treatment outcomes. [, ] Furthermore, the oral route might reduce the risk of injection-site reactions and infections associated with injectable therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.